molecular formula C19H17N B12930294 9-Phenyl-1,2,3,4-tetrahydroacridine CAS No. 10265-83-5

9-Phenyl-1,2,3,4-tetrahydroacridine

Cat. No.: B12930294
CAS No.: 10265-83-5
M. Wt: 259.3 g/mol
InChI Key: KVWQMXDWBOKOIH-UHFFFAOYSA-N
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Description

9-Phenyl-1,2,3,4-tetrahydroacridine is a chemical compound of significant interest in scientific research, primarily built upon the 1,2,3,4-tetrahydroacridine scaffold. This core structure is known for its heterocyclic architecture containing nitrogen atoms and aromatic systems, which facilitate interactions with various biological and metallic targets. Researchers are exploring its potential in diverse fields, from materials science to neuropharmacology. In the field of corrosion science, tetrahydroacridine derivatives have demonstrated exceptional performance as corrosion inhibitors for steel in acidic environments. Studies on similar compounds, such as ethyl this compound-2-carboxylate, show inhibition efficiencies exceeding 96% for X80 steel in 15% HCl solution . These compounds function as mixed-type inhibitors, adsorbing onto the metal surface to form a protective film that significantly reduces corrosion rates, making them a subject of interest for protecting industrial infrastructure like oil and gas pipelines . In neuroscience and medicinal chemistry, the tetrahydroacridine structure is a privileged scaffold. It is best known as the core structure of tacrine (9-amino-1,2,3,4-tetrahydroacridine), a potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor that was among the first FDA-approved drugs for Alzheimer's disease . Subsequent research has focused on modifying this core structure to develop new therapeutic agents. Recent synthetic efforts have created novel 1,2,3,4-tetrahydroacridine hybrids linked to other pharmacophores via 1,2,3-triazole rings, which are evaluated as dual inhibitors of cholinesterases and α-glucosidase . The 9-phenyl substitution in your compound of interest represents a specific structural modification that researchers are investigating to modulate biological activity, enhance selectivity, or improve physicochemical properties. The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10265-83-5

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

9-phenyl-1,2,3,4-tetrahydroacridine

InChI

InChI=1S/C19H17N/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2

InChI Key

KVWQMXDWBOKOIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Phenyl 1,2,3,4 Tetrahydroacridine and Its Derivatives

Classical and Contemporary Cyclization Reactions for the Tetrahydroacridine Core Formation

The construction of the fundamental 1,2,3,4-tetrahydroacridine (B1593851) ring system is the cornerstone of synthesizing 9-phenyl-1,2,3,4-tetrahydroacridine. This is achieved through various cyclization strategies, ranging from historical name reactions to modern, highly efficient protocols.

Friedländer-Type Condensations and Their Refinements

The Friedländer annulation is a classical and widely utilized method for synthesizing quinolines and their fused analogues, including tetrahydroacridines. scispace.com This reaction typically involves the acid- or base-promoted condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a cyclic ketone. scispace.com For the synthesis of this compound, the common reactants are 2-aminobenzophenone (B122507) and cyclohexanone.

The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final aromatic system. Traditional methods often required harsh conditions, such as high temperatures and strong acids or bases, leading to side reactions. semanticscholar.org

Modern refinements have focused on the use of various catalysts to improve yields, reduce reaction times, and enable milder conditions. Lewis acids have been shown to be particularly effective in promoting the cyclodehydration step. researchgate.net Studies have systematically evaluated a range of metal chlorides, identifying an efficacy order of InCl₃ > AlCl₃ ~ BF₃·Et₂O > FeCl₃ > BiCl₃ ~ SbCl₃ ~ SnCl₂·2H₂O for the condensation between anthranilonitrile (a precursor to the 2-aminoaryl ketone) and cyclohexanone. researchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been employed as an efficient catalyst in ionic liquids, allowing the reaction to proceed at a lower temperature (60 °C) with significantly reduced reaction times compared to conventional heating in acetonitrile. semanticscholar.org

Table 1: Catalysts and Conditions for Friedländer-Type Synthesis of Tetrahydroacridines
ReactantsCatalyst/ConditionsProductReference
2-Aminobenzophenone, CyclohexanoneSodium hydrogensulfate on silica (B1680970) gelThis compound arkat-usa.org
Anthranilonitrile, CyclohexanoneInCl₃, 120 °C, solvent-free9-Amino-1,2,3,4-tetrahydroacridine researchgate.net
2-Aminobenzophenone, Ethyl acetoacetateCeric Ammonium Nitrate (CAN), [Bmim][PF₆], 60 °CEthyl 2-methyl-4-phenylquinoline-3-carboxylate semanticscholar.org
2-Aminoacetophenone HCl, 3-MethylcyclohexanoneReflux4-Methyl-1,2,3,4-tetrahydroacridine thieme-connect.de
2-Aminobenzophenone, CycloheptanoneAcetic acid, Oxalic acid11-Phenyl-6,7,8,9,10-pentahydrocyclohepta[b]quinoline mdpi.com

Multi-Component Reaction Strategies for Acridine (B1665455) Ring System Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical route to complex molecules like tetrahydroacridines. tcichemicals.com These strategies avoid the isolation of intermediates, saving time, resources, and reducing waste.

A common MCR approach for this scaffold involves the condensation of an aromatic amine, an aldehyde (such as benzaldehyde), and a 1,3-dicarbonyl compound (like dimedone). Mechanistic studies have revealed that the reaction can proceed through different pathways. One proposed mechanism involves the initial Knoevenagel condensation between the aldehyde and the dione, followed by a Michael addition of the amine. acs.org However, an alternative pathway suggests a nucleophilic attack of the aromatic amine on an in-situ generated Michael adduct, followed by cyclization, is also plausible. acs.org

These reactions are often catalyzed by acids or other promoters. For instance, tungstophosphoric acid has been used to catalyze a four-component reaction of aldehydes, amines, dimedone, and barbituric acid to create complex pyrimido[4,5-b]quinoline systems. acs.org Another example is a one-pot tandem process using lead tetraacetate, which first oxidizes a 1,2-diol to an aldehyde in situ, followed by condensation with dimedone and ammonium acetate (B1210297) to yield the tetrahydroacridine-dione core. rsc.org This method provides excellent yields (up to 95%) under mild conditions (70 °C). rsc.org

Table 2: Multi-Component Syntheses of Tetrahydroacridine Derivatives
ComponentsCatalyst/SolventProduct ExampleReference
Aromatic amine, Aldehyde, 1,3-DiketoneVariousSubstituted tetrahydroacridinones acs.org
5,5-Dimethylcyclohexane-1,3-dione, Benzaldehyde, Hydrazine (B178648) hydrate (B1144303)β-Cyclodextrin / Water10-Amino-3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione mdpi.com
1,2-Diphenyl-1,2-ethanediol, Dimedone, Ammonium acetateLead tetraacetate / Ethanol3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione rsc.org
2-Aminobenzophenone, 3,3-Dimethyl-5-oxo-cyclohexanoneMontmorillonite K-10 / Microwave3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone iosrjournals.org

Solvent-Free and Green Chemistry Approaches in Syntheses

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign syntheses for tetrahydroacridines. These approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and simplify reaction workups.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. The synthesis of 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone has been achieved in high yields and short reaction times by irradiating a dry mixture of 2-aminobenzophenone, 3,3-dimethyl-5-oxo-cyclohexanone, and a solid catalyst like Montmorillonite K-10 clay in a domestic microwave oven. iosrjournals.org This solvent-free method dramatically reduces reaction times from hours to minutes. iosrjournals.org

Solvent-free conditions have also been successfully applied to classical reactions. The Lewis acid-promoted Friedländer condensation between anthranilonitrile and ketones can be performed by heating the neat reactants at 120 °C, providing good to excellent yields. researchgate.net Furthermore, enantioselective versions of the Friedländer condensation have been developed using organocatalysts under solvent-free conditions, yielding chiral tetrahydroacridines. scispace.com

The use of alternative, greener solvents is another key strategy. The synthesis of N-aminopolyhydroquinoline derivatives has been accomplished via a one-pot multicomponent reaction in water, using β-cyclodextrin as a catalyst. mdpi.com Deep Eutectic Solvents (DESs) are also gaining traction as environmentally friendly media for these syntheses.

Regioselective Functionalization and Derivatization of the this compound Scaffold

Once the core tetrahydroacridine structure is assembled, further derivatization is often required to modulate its properties. This is achieved through regioselective functionalization of either the acridine nucleus or the pendant phenyl group.

Substitution Reactions on the Acridine Ring and Phenyl Moiety

The 9-position of the acridine ring is particularly reactive and serves as a primary site for functionalization. A common strategy involves the synthesis of a 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) intermediate. This chloro-derivative is a versatile precursor for introducing a wide array of substituents via nucleophilic substitution reactions. For example, reacting 9-chlorotetrahydroacridine with hydrazine hydrate affords the corresponding 9-hydrazinyl derivative, which can be further condensed with β-diketones to form pyrazole- and pyrazolone-substituted tetrahydroacridines. ekb.eg Similarly, reaction with various amines, such as 4-aminoacetophenone, leads to 9-anilinoacridine (B1211779) derivatives. nih.gov

Substitution can also be performed on the benzenoid portion of the acridine ring system. In one study, 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine was synthesized and subsequently used in Sonogashira cross-coupling reactions with various terminal alkynes. beilstein-journals.org This allowed for the introduction of arylethynyl groups at the 2- and 4-positions, creating highly conjugated systems. beilstein-journals.org General reactions such as alkylation and acylation can also be performed, typically at the nitrogen atom of the acridine ring. ambeed.com

Table 3: Examples of Substitution Reactions on the Tetrahydroacridine Scaffold
Starting MaterialReagent(s)Position(s) FunctionalizedProduct TypeReference
9-ChlorotetrahydroacridineHydrazine hydrate99-Hydrazinyl-tetrahydroacridine ekb.eg
9-Chlorotetrahydroacridine4-Aminoacetophenone99-Anilino-tetrahydroacridine nih.gov
2,4-Dibromo-9-chloro-tetrahydroacridinePhenylacetylene, Pd(PPh₃)₂Cl₂, CuI2, 42,4-Bis(phenylethynyl)-9-chloro-tetrahydroacridine beilstein-journals.org
1,2,3,4-TetrahydroacridineAlkyl halides / BaseN-10N-alkylated derivatives ambeed.com

Oxidative and Reductive Transformations of the Tetrahydroacridine Nucleus

Oxidation, or dehydrogenation, of the 1,2,3,4-tetrahydroacridine scaffold results in the formation of the fully aromatic acridine ring system. This aromatization can be achieved using various reagents and conditions. Heating with selenium powder at high temperatures (e.g., 300 °C) or with palladium on carbon (Pd/C) at 270–300 °C are effective methods. thieme-connect.de Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can also be used to break open the hydrogenated ring. ambeed.com Electrochemical studies on a 1,2,3,4-tetrahydroacridine-9-carboxamide (B1348453) derivative showed two irreversible oxidation peaks in acetonitrile, indicating its susceptibility to electrochemical oxidation. researchgate.net

Conversely, the aromatic portion of the molecule can be reduced. The hydrogenation of related quinoline (B57606) systems to their saturated counterparts has been achieved using catalysts like 10% Pd/C under hydrogen pressure in trifluoroacetic acid. mdpi.com More generally, 1,2,3,4-tetrahydroacridine can be further reduced to dihydroacridine or other reduced forms using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ambeed.com

Table 4: Oxidative and Reductive Transformations
SubstrateReagent/ConditionTransformationProductReference
1,2,3,4,5,6,7,8-Octahydroacridine10% Pd/C, 270–300 °CDehydrogenation (Oxidation)Acridine thieme-connect.de
7-Ethyl-1,2,3,4-tetrahydroacridineSelenium, 300 °CDehydrogenation (Oxidation)2-Ethylacridine thieme-connect.de
1,2,3,4-TetrahydroacridineKMnO₄ or H₂CrO₄OxidationAcridine ambeed.com
11-Phenyl-6,7,8,9,10-pentahydrocyclohepta[b]quinoline10% Pd/C, H₂, TFAHydrogenation (Reduction)11-Phenyl-1,2,3,4,6,7,8,9,10-nonahydrocyclohepta[b]quinoline mdpi.com
1,2,3,4-TetrahydroacridineLiAlH₄ or NaBH₄ReductionDihydroacridine derivatives ambeed.com

Palladium-Catalyzed Cross-Coupling Reactions in Acridine Derivatization

The functionalization of the 1,2,3,4-tetrahydroacridine framework, a key structural motif in medicinal chemistry, has been significantly advanced by palladium-catalyzed cross-coupling reactions. lookchem.com These methods provide a versatile and efficient means to introduce a variety of substituents onto the acridine core, which is essential for developing new therapeutic agents. lookchem.comresearchgate.net

One of the most prominent examples is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds. This reaction has been successfully applied to synthesize functionalized tacrine (B349632) derivatives, even with challenging substrates like secondary and poorly nucleophilic amines. lookchem.comresearchgate.net The use of highly reactive 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates has proven particularly effective in these transformations. lookchem.comresearchgate.net This methodology is crucial for creating tacrine hybrids and has been adapted for microwave-assisted synthesis, enhancing reaction efficiency. lookchem.comresearchgate.net

The Sonogashira cross-coupling reaction is another powerful tool, enabling the introduction of alkyne groups. This has been utilized to synthesize 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives. beilstein-journals.orgbeilstein-journals.org This reaction proceeds efficiently by selectively coupling at the carbon-bromine bonds, allowing for the expansion of the π-conjugated system of the tetrahydroacridine core. beilstein-journals.org The reaction conditions can be optimized, for instance, by using Pd(PPh₃)₄ and CuI in the presence of a suitable base and solvent. beilstein-journals.org The Sonogashira reaction has also been employed in the synthesis of acridine derivatives through the reaction of terminal acetylenes with bis(2-bromophenyl)amine. mdpi.comtypeset.io

The Suzuki coupling reaction, which forms carbon-carbon bonds between organoboranes and organic halides, has also been applied to tetrahydroacridine derivatives. For example, 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine can be coupled with arylboronic acids to yield 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. nih.gov The efficiency of this reaction is influenced by the choice of catalyst, base, and solvent. nih.gov These palladium-catalyzed reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig, have demonstrated their utility in creating a diverse library of functionalized tetrahydroacridine derivatives. researchgate.netresearchgate.net

Synthesis of Hybrid and Conjugate Molecules Incorporating the this compound Unit

The design and synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, is a prominent strategy in the development of multi-target-directed ligands, particularly for complex diseases like Alzheimer's. nih.govnih.gov This approach aims to create single molecules that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy and reduced side effects. nih.govd-nb.info

Design and Synthesis of Bis-Tetrahydroacridine Constructs

A specific application of the hybrid strategy is the creation of bis-tetrahydroacridine molecules, where two tetrahydroacridine units are joined by a linker. rsc.orgrsc.org These dimeric structures are designed to potentially bind to two sites on a target enzyme, such as acetylcholinesterase (AChE), which can lead to significantly increased potency and selectivity. rsc.org The synthesis of these compounds, for example, 9,9'-(alkane-1,ω-diyldiimino)-1,2,3,4-tetrahydroacridines, is an efficient and economical process. rsc.orgrsc.org The length of the alkane linker is a critical parameter that is systematically varied to achieve optimal inhibitory activity. rsc.org Another approach involves the Pfitzinger condensation of bis-isatines with cyclanones to produce bis-tetrahydroacridine derivatives. mdpi.comresearchgate.net

Integration with Other Pharmacologically Relevant Scaffolds

A more common approach involves conjugating the this compound moiety with other pharmacologically relevant scaffolds to create multi-target-directed ligands. nih.govnih.gov For instance, tacrine has been hybridized with:

Indole (B1671886) derivatives to create dual inhibitors of both the catalytic and peripheral anionic sites of acetylcholinesterase. nih.govnih.gov

Pyridine aldoximes and amidoximes to develop uncharged reactivators of nerve agent-inhibited acetylcholinesterase. nih.gov

Selegiline , a monoamine oxidase B inhibitor, to create hybrids that target both cholinesterases and monoamine oxidases. nih.gov

Ferulic acid to produce hybrids with potential cholinesterase inhibitory and antioxidant properties. tandfonline.com

Indomethacin , a nonsteroidal anti-inflammatory drug. dntb.gov.ua

Phenylbenzothiazole motifs to target both acetylcholinesterase and amyloid-β aggregation. mdpi.comnih.gov

The synthesis of these hybrids often involves the initial preparation of a functionalized tacrine derivative, which is then coupled to the second pharmacophore. nih.govnih.gov

Strategies for Linker Optimization in Hybrid Molecules

This is typically achieved by synthesizing a series of hybrid compounds with systematically varied linkers. mdpi.comopenmedicinalchemistryjournal.com For example, studies have explored alkane chains of different lengths to connect two tacrine units or to link tacrine to another scaffold. rsc.orgopenmedicinalchemistryjournal.com Research has shown that longer linkers can sometimes lead to improved activity, as they may allow the two pharmacophoric units to better span different binding sites on a target protein. mdpi.comopenmedicinalchemistryjournal.com For instance, in a series of tacrine-trolox hybrids, those with longer linkers generally exhibited better cholinesterase inhibition. openmedicinalchemistryjournal.com Similarly, in tacrine-pyrimidone hybrids, a longer and more flexible cystamine (B1669676) linker resulted in better acetylcholinesterase inhibitory activity compared to a shorter cysteamine (B1669678) linker. mdpi.com The optimization of the linker is therefore a crucial step to ensure that the hybrid molecule can adopt the optimal conformation for its intended biological activity. nih.govresearchgate.net

Comprehensive Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 9-Phenyl-1,2,3,4-tetrahydroacridine, providing insights into its stereochemistry and conformational dynamics.

¹H NMR and ¹³C NMR spectra are fundamental in confirming the molecular structure. In the ¹H NMR spectrum of this compound, the protons of the tetrahydroacridine core and the phenyl substituent exhibit characteristic chemical shifts. The protons on the saturated portion of the tetrahydroacridine ring typically appear as multiplets in the upfield region, while the aromatic protons of both the acridine (B1665455) and phenyl rings resonate at lower fields due to the anisotropic effect of the aromatic systems. libretexts.org For instance, in a CDCl₃ solvent, the methylene (B1212753) protons of the tetrahydro-ring are observed as multiplets at approximately 1.64-1.84 ppm and a triplet around 2.27-2.30 ppm. rsc.org The aromatic protons appear in the range of 7.16-8.04 ppm. rsc.org

The ¹³C NMR spectrum complements the proton data, with distinct signals for each carbon atom in the molecule. The aliphatic carbons of the tetrahydro-ring resonate at higher fields (e.g., 22.48, 35.39, 41.44 ppm), while the aromatic and quinoline (B57606) carbons appear at lower fields (e.g., 124.81-156.02 ppm). rsc.org

Dynamic NMR (DNMR) techniques and Nuclear Overhauser Effect (NOE) spectroscopy can be employed for a more in-depth conformational analysis. unibas.itmdpi.com These methods can elucidate the preferred conformations of the tetrahydro-ring and the rotational barriers of the phenyl group, which are influenced by stereoelectronic effects. beilstein-journals.org The analysis of coupling constants and NOE correlations helps to establish the spatial relationships between protons, providing a three-dimensional picture of the molecule in solution.

¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
1.64-1.70 m CH₂
1.78-1.84 m CH₂
2.27-2.30 t 6.4 2 x CH₂
7.16-7.18 d 7.6 CH
7.48 s CH
7.59-7.63 t 8.4 CH
7.78-7.81 t 8 CH
7.92-7.94 d 7.6 CH
8.02-8.04 d 8 CH

Solvent: CDCl₃, Frequency: 400 MHz rsc.org

¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
22.48 CH₂
35.39 CH₂
41.44 CH₂
124.81 Aromatic CH
125.61 Aromatic C
126.79 Aromatic CH
127.71 Aromatic CH
129.72 Aromatic CH
130.07 Aromatic C
130.42 Aromatic CH
131.07 Aromatic C
131.43 Aromatic C
131.60 Aromatic C
132.25 Aromatic C
133.06 Aromatic C
133.77 Aromatic C
134.05 Aromatic C
156.02 C=N

Solvent: CDCl₃, Frequency: 100 MHz rsc.org

High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise identification of this compound and for monitoring its formation during chemical reactions. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, which allows for the determination of the elemental composition of the molecule with a high degree of confidence.

For this compound (C₂₁H₁₉N), the theoretical exact mass can be calculated and compared to the experimentally determined value from HRMS analysis. This comparison is crucial for confirming the identity of the synthesized compound. For example, the molecular formula C₁₈H₁₅NO requires a mass of 261.3178, which can be verified by GC-MS. rsc.org

Furthermore, HRMS is instrumental in reaction monitoring. By analyzing aliquots of a reaction mixture over time, it is possible to track the consumption of reactants and the formation of this compound. This real-time analysis aids in optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

HRMS Data for a Derivative of this compound

Derivative Technique Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺
Methyl (E)-4-benzylidene-1,2,3,4-tetrahydroacridine-9-carboxylate ESI 330.1489 330.1495

This table presents data for a related derivative to illustrate the application of HRMS. rsc.org

Elucidation of Electronic Transitions and Photophysical Phenomena via UV-Visible Absorption and Emission Spectroscopy

UV-Visible absorption and emission spectroscopy are key techniques for investigating the electronic transitions and photophysical properties of this compound. nih.gov The π-conjugated system of the acridine core and the attached phenyl group gives rise to characteristic absorption and emission spectra. beilstein-journals.org

The UV-Vis absorption spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. These transitions are typically of the π-π* type, originating from the aromatic system. nih.gov For tetrahydroacridine derivatives, broad absorption bands are often observed in the UV region, for instance, around 320–360 nm. semanticscholar.org The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. nih.gov

Fluorescence spectroscopy provides information about the emission of light from the molecule as it relaxes from an excited electronic state back to the ground state. The emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength (λ_em) and fluorescence quantum yield (Φ_f). semanticscholar.org For example, some 2,4-disubstituted-9-chloro-5,6,7,8-tetrahydroacridines exhibit blue fluorescence with emission maxima ranging from 386 to 400 nm. nih.govsemanticscholar.org The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insights into the change in geometry between the ground and excited states. semanticscholar.org

Photophysical Properties of a Related Tetrahydroacridine Derivative

Derivative λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_f) %
2,4-bis(phenylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine 329 393 4854 1.1

This table presents data for a related derivative to illustrate photophysical properties. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound and for probing intermolecular interactions. numberanalytics.com The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's chemical bonds. fiveable.me

Key characteristic absorption bands for this compound include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydro-ring are observed below 3000 cm⁻¹. libretexts.org For example, peaks at 3043.12 cm⁻¹ and 3022.17 cm⁻¹ can be assigned to aromatic C-H stretching, and a peak at 2925.74 cm⁻¹ to aliphatic C-H stretching. rsc.org

C=N stretching vibration: The imine bond in the acridine ring gives rise to a characteristic absorption in the range of 1610-1680 cm⁻¹. fiveable.me

C=C stretching vibrations: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region. rsc.org A peak at 1437.26 cm⁻¹ is indicative of this. rsc.org

C-H bending vibrations: Out-of-plane bending vibrations for the aromatic protons can provide information about the substitution pattern. A peak at 875.63 cm⁻¹ can be attributed to this. rsc.org

These vibrational frequencies provide a molecular "fingerprint" that helps to confirm the presence of the key structural features of this compound. libretexts.org

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
3043.12, 3022.17 Aromatic C-H Stretch
2925.74 Aliphatic C-H Stretch
1437.26 Aromatic C=C Stretch
875.63 C-H Bending

Data obtained from KBr pellets. rsc.org

Mechanistic Insights into Molecular Interactions and Catalytic Activities of 9 Phenyl 1,2,3,4 Tetrahydroacridine Derivatives

Molecular Mechanisms of Target Engagement in Biological Systems

The therapeutic and biological activities of 9-Phenyl-1,2,3,4-tetrahydroacridine and its derivatives are underpinned by a variety of molecular interactions with biological macromolecules. These interactions range from direct engagement with genetic material to the modulation of enzyme and protein functions central to pathological processes.

Acridine (B1665455) and its derivatives, including the 1,2,3,4-tetrahydroacridine (B1593851) scaffold, are well-established DNA intercalating agents. nih.govresearchgate.net This mechanism involves the insertion of the planar, polycyclic aromatic ring system between the base pairs of the DNA double helix. researchgate.net The stability of this interaction is primarily driven by π-π stacking forces between the acridine core and the DNA bases. nih.gov

Structural Requirements for Intercalation:

Planarity and Aromaticity: A large, flat, and aromatic surface is essential to fit snugly between the DNA base pairs. The fused ring system of the tetrahydroacridine core provides this necessary planarity. nih.govresearchgate.net

Cross-Sectional Thickness: An optimal thickness of approximately 3.5 Å, characteristic of many polyaromatic systems, is favorable for effective intercalation. nih.gov

Side Chains: The nature and positioning of substituents, such as the phenyl group at the 9-position, can influence binding affinity and specificity, potentially through additional interactions within the DNA grooves. nih.gov

Biophysical characterization techniques are employed to confirm and quantify this binding mode. Viscosity measurements of DNA solutions in the presence of these compounds can indicate intercalation; an increase in viscosity suggests a lengthening of the DNA helix as the base pairs are forced apart to accommodate the intercalating molecule. rsc.org Single-molecule force spectroscopy provides a quantitative method to explore these interactions by measuring changes in the mechanical properties of DNA upon ligand binding. nih.gov For instance, N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide has been noted to disrupt DNA function through intercalation, driven by these π-stacking interactions. This binding can lead to an unwinding and lengthening of the DNA structure, interfering with crucial cellular processes like DNA replication and transcription. nih.gov

A primary biological target for this compound derivatives is the enzyme acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.gov The parent compound of this class, tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), was the first cholinesterase inhibitor approved for this purpose. nih.gov Derivatives often exhibit potent inhibitory activity against both AChE and, in many cases, butyrylcholinesterase (BuChE). researchgate.net

The inhibition kinetics can vary depending on the specific derivative's structure. These compounds can bind to different sites on the enzyme. The catalytic active site (CAS) of AChE, located at the bottom of a deep and narrow gorge, is a primary binding location. nih.gov Binding to this site often results in competitive inhibition. However, many tacrine derivatives are designed as heterodimers or contain specific linkers that allow them to simultaneously interact with a secondary site known as the peripheral anionic site (PAS), located at the rim of the gorge. nih.gov This dual binding can lead to a mixed-type inhibition pattern, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. uq.edu.au

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Cholinesterase Inhibition by this compound Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine AChE 0.8 researchgate.net
6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine BuChE 1.4 researchgate.net
6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine AChE 0.6 researchgate.net
6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine BuChE 1.9 researchgate.net

This table is interactive and can be sorted by column.

Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. nih.govmdpi.com This binding induces a conformational change in the protein, which in turn modulates the activity of the orthosteric site. rsc.org Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, or negative (NAMs), reducing its effect. nih.govmdpi.com

In the context of cholinesterase inhibition, the peripheral anionic site (PAS) of AChE serves as a key allosteric site. nih.gov While the catalytic active site is responsible for hydrolyzing acetylcholine (B1216132), the PAS is implicated in the non-catalytic function of AChE, including its role in promoting the aggregation of amyloid-beta (Aβ) peptides. nih.gov Tacrine derivatives that bind to the PAS can allosterically modulate the enzyme's function. This dual binding to both the catalytic and peripheral sites is a sought-after property in the design of multi-target-directed ligands for Alzheimer's disease. nih.gov By blocking the PAS, these compounds not only contribute to the inhibition of acetylcholine hydrolysis but also interfere with the Aβ aggregation cascade.

Beyond cholinesterase inhibition, a significant mechanism of action for this compound derivatives is their ability to inhibit the aggregation of amyloidogenic proteins, particularly the amyloid-beta (Aβ) peptide, which is a hallmark of Alzheimer's disease. nih.govresearchgate.net

The molecular pathways for this anti-aggregation effect are multifaceted:

Direct Binding to Aβ Monomers or Oligomers: The planar, hydrophobic nature of the tetrahydroacridine core allows it to interact with Aβ peptides, preventing them from adopting the β-sheet conformation that is critical for aggregation into toxic oligomers and fibrils.

Inhibition of AChE-Induced Aβ Aggregation: As mentioned, AChE can accelerate Aβ fibrillogenesis through interactions mediated by its PAS. By binding to the PAS, tacrine derivatives can block this interaction, thus preventing the enzyme from acting as a pathological chaperone for Aβ aggregation. nih.gov

The effectiveness of this anti-aggregation activity is often measured as a percentage of inhibition at a given concentration.

Table 2: Amyloid-β Aggregation Inhibition by this compound Derivatives

Compound Concentration (µM) Aβ Aggregation Inhibition (%) Reference
N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine 25 40.0 researchgate.net
6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine 25 75.7 researchgate.net

This table is interactive and can be sorted by column.

Elucidation of Catalytic Reaction Mechanisms Involving this compound as a Catalyst or Ligand

While primarily studied for their biological activities, the unique structural and electronic properties of this compound derivatives also make them valuable scaffolds and participants in the field of organic synthesis and catalysis.

The 1,2,3,4-tetrahydroacridine framework serves as a versatile scaffold in synthetic organic chemistry. Rather than acting as catalysts themselves, derivatives of this structure are often employed as key reactants or ligands in metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Electrophilic versions of the tetrahydroacridine core, such as 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates, have been developed as highly reactive intermediates. researchgate.net These compounds are effective substrates in a variety of palladium-catalyzed reactions, demonstrating the utility of the tetrahydroacridine moiety as a building block. These transformations include:

Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of diverse amine functionalities at the 9-position. researchgate.net

Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes. researchgate.netbeilstein-journals.org

Suzuki Coupling: For the creation of C-C bonds with boronic acids. researchgate.net

Cyanation: For the introduction of a nitrile group. researchgate.net

C-S and C-O Bond Formation: Expanding the range of accessible derivatives. researchgate.net

These reactions highlight the role of the this compound scaffold as a robust and adaptable platform for the synthesis of functionalized molecules, leveraging the power of modern catalytic methods. researchgate.net For example, 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine has been used as a starting material in Sonogashira couplings to synthesize novel bis(arylethynyl) derivatives with interesting photophysical properties. beilstein-journals.org

Mechanistic Understanding in Polymerization Processes

While direct catalytic applications of this compound in initiating polymerization are not extensively documented, the broader class of acridine derivatives has been recognized for its role in photopolymerization processes. mdpi.comnih.govdntb.gov.uaencyclopedia.pub These compounds can function as highly efficient photoinitiators, particularly for free-radical polymerization of monomers like acrylates. mdpi.com

The mechanism of action for acridine derivatives as photoinitiators typically falls under the category of Type II photoinitiation. In this process, the acridine compound, upon absorption of light (often in the near-UV or visible range), is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state of the acridine derivative does not directly generate radicals but interacts with a co-initiator, such as an amine or an iodonium (B1229267) salt, through an electron transfer reaction. mdpi.comnih.gov This interaction generates the reactive radical species that are responsible for initiating the polymerization chain reaction. mdpi.com

Studies on acridone-based photoinitiators, which share the core acridine structure, have demonstrated their ability to achieve high final conversion rates of the acrylate (B77674) group when used in both mono-component and multi-component photoinitiating systems. mdpi.com The efficiency of these systems is investigated through techniques such as steady-state photolysis, fluorescence, and electron spin resonance spectroscopy to understand the generation of reactive species. mdpi.com

Furthermore, acridine photocatalysis has been explored in dual-catalytic systems. In such setups, an acridinyl radical, formed through a photoinduced process, can act as an intermediate that mediates redox turnover in catalytic cycles involving other catalysts, such as copper. nih.gov This has been applied to reactions like direct decarboxylative conjugate addition, showcasing the versatility of the acridine core in catalytic applications. nih.gov While not a direct polymerization of monomers, this highlights the mechanistic principle of acridine derivatives participating in catalytic cycles through radical intermediates.

Adsorption and Inhibition Mechanisms in Anticorrosion Applications

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for various metals, particularly steel in acidic environments. mdpi.comresearchgate.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govrsc.org The mechanism of this inhibition is a combination of physical and chemical adsorption.

The adsorption process of these molecules on a metal surface has been found to follow the Langmuir adsorption isotherm. nih.govnih.gov This indicates the formation of a monolayer of the inhibitor on the metal surface. The standard free energies of adsorption (ΔG°ads) calculated from these studies suggest a spontaneous adsorption process that involves both physisorption and chemisorption. nih.govrsc.org Physisorption occurs through electrostatic interactions between the charged metal surface and the protonated inhibitor molecules, while chemisorption involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings in the inhibitor molecule. nih.gov

Electrochemical studies, such as potentiodynamic polarization (PDP), have revealed that this compound derivatives act as mixed-type inhibitors. mdpi.comnih.gov This means they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov In some cases, a predominant effect on either the cathodic or anodic reaction has been observed, depending on the specific derivative and the corrosive environment. nih.govsemanticscholar.org

The inhibition efficiency of these compounds is influenced by their concentration and molecular structure. Research has shown that an increase in the concentration of the inhibitor leads to a higher surface coverage and, consequently, a greater inhibition efficiency. nih.gov The presence of different substituent groups on the tetrahydroacridine core can also affect the electron density and steric factors, thereby influencing the adsorption and inhibition properties. For instance, derivatives with electron-donating groups may exhibit enhanced inhibition due to increased electron density on the molecule, which facilitates stronger adsorption onto the metal surface. semanticscholar.org

Below are tables summarizing the research findings on the corrosion inhibition performance of various this compound derivatives.

Table 1: Inhibition Efficiency of this compound Derivatives on Steel

DerivativeSteel TypeCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-methyl-9-phenyl-1,2,3,4-tetrahydroacridine (MPTA)X80 Steel15% HCl400 ppm97.9 mdpi.com
Ethyl-9-phenyl-1,2,3,4-tetrahydroacridine-2-carboxylate (EPTA)X80 Steel15% HCl400 ppm96.0 mdpi.com
9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT)Mild Steel1 M HCl200 ppm98.0 nih.gov
Ethyl 9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine-2-carboxylate (ECT)Mild Steel1 M HCl200 ppm93.8 nih.gov
(2E,2'E)-2,2'-(3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-diylidene)bis(N-phenylhydrazinecarbothioamide) (IAB-NP)Mild Steel1 M HCl1.5 x 10-4 M85.28 nih.gov
(2E,2'E)-2,2'-(3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-diylidene)bis(N-(2,4-difluorophenyl)hydrazinecarbothioamide) (IAB-ND)Mild Steel1 M HCl1.5 x 10-4 M87.48 nih.gov
(2E,2'E)-2,2'-(3,3,6,6-tetramethyl-9-phenyl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-diylidene)bis(N-(2-fluorophenyl)hydrazinecarbothioamide) (IAB-NF)Mild Steel1 M HCl1.5 x 10-4 M90.48 nih.gov

Table 2: Adsorption Parameters for this compound Derivatives on Mild Steel in 1 M HCl

InhibitorAdsorption Isotherm ModelΔG°ads (kJ mol-1)Adsorption TypeReference
IAB-NPLangmuir-34.57 to -36.27Physisorption & Chemisorption researchgate.net
IAB-NDLangmuir-34.57 to -36.27Physisorption & Chemisorption researchgate.net
IAB-NFLangmuir-34.57 to -36.27Physisorption & Chemisorption researchgate.net
MPTALangmuir-25.4 to -30.6Primarily Physisorption ijcsi.pro
EPTALangmuir-25.4 to -30.6Primarily Physisorption ijcsi.pro

Computational Chemistry and in Silico Modeling for 9 Phenyl 1,2,3,4 Tetrahydroacridine Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-Phenyl-1,2,3,4-tetrahydroacridine at the atomic level. These methods provide a detailed picture of the molecule's electronic landscape, which is crucial for interpreting its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound research, DFT calculations have been employed to determine various molecular and electronic properties. beilstein-journals.orgresearchgate.net For instance, DFT has been used to calculate parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), dipole moment, and polarizability. researchgate.netresearchgate.net These parameters are critical for understanding the molecule's reactivity and stability. researchgate.net

One study on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines utilized DFT to visualize the HOMO, LUMO, and molecular electrostatic potential (MEP). beilstein-journals.org The MEP analysis for a phenylethynyl-substituted derivative revealed electron-deficient regions primarily around the cyclohexane (B81311) ring and electron-rich areas near the nitrogen atom and the adjacent ethynyl (B1212043) group. beilstein-journals.orgsemanticscholar.org This information helps in predicting how the molecule will interact with other molecules and its environment.

Table 1: Calculated Quantum Chemical Parameters for Selected Tetrahydroacridine Derivatives. beilstein-journals.org

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
4a -5.499-1.9923.507
4b -5.465-2.003.465
4e -5.553-2.0333.52
4f -5.887-2.3563.531
4g -5.055-1.7423.313

This table is interactive. Click on the headers to sort the data.

Quantum chemical calculations are also instrumental in predicting and interpreting spectroscopic data. For derivatives of this compound, theoretical calculations have been used to complement experimental spectroscopic studies. researchgate.net For example, DFT calculations can predict UV-Vis absorption spectra, which can then be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions involved. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of this compound and its derivatives with their biological targets over time. frontiersin.orgnih.govrsc.org These simulations are crucial for understanding the stability of ligand-protein complexes and the mechanisms of binding. frontierspartnerships.orgmdpi.com

In a study of a derivative of 9-phosphorylated acridine (B1665455), MD simulations were performed on its complex with butyrylcholinesterase (BChE). frontiersin.org The simulation revealed that although the ligand remained bound to the enzyme, it reoriented within the active site gorge over the course of the simulation. frontiersin.org This dynamic behavior highlights the importance of going beyond static docking models to understand ligand-receptor interactions. The stability of protein-ligand complexes is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. frontierspartnerships.orgmdpi.com

MD simulations can also elucidate the role of solvent molecules and ions in the binding process. frontiersin.orgnih.gov For instance, simulations are often run in an explicit solvent system with counter-ions to mimic physiological conditions, providing a more realistic representation of the biological environment. nih.govd-nb.info

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netscirp.org It is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors.

Molecular docking studies have been instrumental in identifying key interactions between this compound derivatives and their target proteins, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgrsc.org These studies can reveal the specific amino acid residues that form crucial contacts with the ligand, often referred to as "hotspots" for binding. nih.gov

For example, docking studies of 9-anilinoacridine (B1211779) derivatives with Topoisomerase II have shown how these compounds align within the active site and interact with critical amino acid residues. jscimedcentral.com The docking process typically involves generating a grid box that encompasses the active site of the protein and then using a scoring function to evaluate the different binding poses of the ligand. frontiersin.orgjscimedcentral.com

The binding of this compound derivatives to their targets is governed by a variety of intermolecular forces. duke.eduyoutube.comyoutube.com Molecular docking and MD simulations are powerful tools for analyzing these interactions in detail. frontiersin.orgrsc.org

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-protein complexes. duke.eduijnc.ir Docking studies can identify potential hydrogen bond donors and acceptors on both the ligand and the protein. ijnc.ir

π-Stacking Interactions: The aromatic rings of the acridine core and the phenyl substituent can engage in π-π stacking interactions with aromatic residues in the binding site, such as tryptophan or tyrosine. frontiersin.orgmdpi.comnih.gov These interactions contribute significantly to the binding affinity. nih.gov

Hydrophobic Interactions: Hydrophobic interactions play a major role in driving the binding of nonpolar parts of the ligand to hydrophobic pockets in the protein. nih.gov The tetrahydroacridine scaffold and the phenyl group contribute to these interactions.

A study on a 9-phosphorylated acridine derivative in complex with BChE revealed T-stacking interactions between one of the ligand's phenyl rings and the indole (B1671886) ring of Trp231. frontiersin.org This detailed analysis of intermolecular forces is essential for understanding the structure-activity relationships of these compounds and for designing new derivatives with improved binding affinity and selectivity.

Free Energy Perturbation and MM/PBSA Calculations for Binding Energetics

Computational methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are instrumental in understanding the binding energetics of this compound derivatives with their biological targets, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These in silico techniques provide detailed insights into the binding affinities that complement experimental findings.

MM/PBSA and its related method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular approaches for estimating the free energy of binding between a ligand and a protein. The total binding free energy (ΔG_bind) is calculated by considering the changes in molecular mechanics energy in the gas phase, as well as the polar and nonpolar solvation energies. This total energy is a sum of several components, including van der Waals forces (ΔE_vdW), electrostatic interactions (ΔE_ele), and the free energy of solvation (ΔG_solv).

Studies on this compound analogues have utilized these methods to dissect the energetic contributions to their binding with cholinesterases. The findings often indicate that van der Waals interactions and non-polar solvation energies are the predominant forces driving the binding of these compounds within the enzyme's active site. The nature of the electrostatic interactions, whether they are favorable or unfavorable for binding, is highly dependent on the specific chemical groups substituted on the phenyl and acridine rings.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Development of Predictive Models for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are crucial for the rational design of new and more effective this compound derivatives. These computational models aim to establish a mathematical correlation between the structural features of a series of compounds and their experimentally determined biological activities, such as their inhibitory potency against AChE and BChE.

The process of developing a QSAR model involves selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors that describe their structural properties, building a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorously validating the model's predictive capability.

3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on structure-activity relationships. These techniques generate contour maps that highlight the spatial regions around the molecule where modifications are likely to enhance or diminish biological potency. For derivatives of this compound, CoMFA and CoMSIA have offered significant insights into the steric and electrostatic requirements for optimal interaction with the active sites of cholinesterases, thereby guiding the synthesis of novel compounds with improved inhibitory effects.

Application of Electronic-Topological Method (ETM) in SAR

The Electronic-Topological Method (ETM) has been effectively used to analyze the structure-activity relationships (SAR) of this compound derivatives. This approach integrates electronic and topological parameters to define the pharmacophore, which is the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity.

In the study of this compound analogues, the ETM helps to identify the key structural components and their electronic characteristics, such as charge and polarizability, that are critical for inhibiting AChE and BChE. By comparing the electronic and topological features of active versus inactive compounds, the ETM can delineate the necessary and sufficient structural requirements for a molecule to exhibit the desired inhibitory activity, providing a valuable framework for the design of new inhibitors.

In Silico Assessment of Molecular Properties Influencing Research Design (e.g., LogP, Rotatable Bonds)

The use of in silico tools to predict the physicochemical properties of this compound derivatives is a critical step in their evaluation as potential drug candidates. These predictions, which encompass Absorption, Distribution, Metabolism, and Excretion (ADME) properties, allow for the early identification and filtering of compounds that may have undesirable characteristics.

Key molecular properties that are frequently evaluated in silico include:

LogP (Octanol-Water Partition Coefficient): As a measure of lipophilicity, LogP influences a compound's absorption, distribution, and its ability to cross the blood-brain barrier.

Number of Rotatable Bonds: This descriptor relates to the molecule's conformational flexibility, with a lower number often correlating with better oral bioavailability.

Molecular Weight: This fundamental property impacts a range of ADME parameters.

Topological Polar Surface Area (TPSA): TPSA is a useful predictor of a drug's capacity to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These counts are important for predicting a compound's binding affinity and solubility.

By calculating these properties for extensive virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds that are more likely to possess favorable pharmacokinetic profiles, thereby streamlining the drug discovery process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms of 9 Phenyl 1,2,3,4 Tetrahydroacridine Derivatives

Systematic Exploration of Substituent Effects on Biological and Material Performance

A systematic approach to modifying the 9-phenyl-1,2,3,4-tetrahydroacridine core has been instrumental in elucidating the roles of various substituents in defining the biological and material characteristics of the resulting derivatives.

Influence of Substituents at the Phenyl and Tetrahydroacridine Moieties

The nature and position of substituents on both the phenyl ring and the tetrahydroacridine core significantly impact the compound's performance. For instance, in the context of anticancer research, the presence of a benzenesulfonamide (B165840) group has been associated with moderate antiproliferative activity. researchgate.net Conversely, derivatives containing a cyclopropyl (B3062369) formamide (B127407) moiety have demonstrated much higher inhibitory rates against certain cancer cell lines. researchgate.net

In the field of material science, specifically in the development of corrosion inhibitors, the electronic properties of substituents on the phenyl ring play a crucial role. For example, 2-methyl-9-phenyl-1,2,3,4-tetrahydroacridine (MPTA) has shown superior corrosion inhibition efficiency compared to ethyl-9-phenyl-1,2,3,4-tetrahydroacridine-2-carboxylate (EPTA). nih.gov This difference is attributed to the electron-donating nature of the methyl group versus the electron-withdrawing nature of the ester group. nih.gov Similarly, the introduction of a 4-chlorophenyl group at the 9-position, as seen in CMT and ECT, has been shown to enhance corrosion inhibition properties. nih.gov

The substitution pattern on the tetrahydroacridine ring itself also dictates biological activity. For example, in the development of acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, electron-attracting substituents at the 6 and 7-positions of the tetrahydroacridine nucleus have been found to be favorable for activity. researchgate.netnih.gov

Positional Effects on Bioactivity and Selectivity

The position of a substituent can be as critical as its chemical nature in determining the bioactivity and selectivity of this compound derivatives.

For example, in anticancer studies, the CDK2/9 inhibitory activity of a para-substituted phenyl derivative was found to be better than its meta-substituted counterpart. researchgate.net This highlights the importance of the substituent's location on the phenyl ring for optimal interaction with the biological target.

Similarly, in the context of antimalarial drug development, the position of substituents on the acridine (B1665455) ring has been shown to be more influential on both physicochemical properties and antitumor potency than the nature of the substituents themselves. nih.gov Specifically, substitution at the 5th position of the acridine ring had a profound effect on antileukemic activity, while substitutions at the 7th and 8th positions led to enhanced selectivity for human colon carcinoma cell lines. nih.gov

Furthermore, research on AChE inhibitors has revealed a detrimental steric effect of substituents at position 7 of the 9-amino-1,2,3,4-tetrahydroacridine ring system. researchgate.netnih.gov This indicates that bulky groups at this position can hinder the molecule's ability to bind effectively to the enzyme.

Correlation of Structural Features with Desired Pharmacological or Material Attributes

A key aspect of SAR and SPR studies is to establish clear correlations between specific structural features and the desired pharmacological or material properties. This allows for the rational design of more effective and optimized compounds.

Enhancing Biological Activity Through Structural Modulation

Structural modifications of the this compound scaffold have been extensively explored to enhance various biological activities. For instance, in the quest for more potent acetylcholinesterase (AChE) inhibitors, hybridization of the tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine) structure with that of huperzine A has yielded compounds with significantly increased activity. acs.org Specifically, substitution at the 1 or 3-position of the hybrid structure with methyl or fluorine atoms consistently led to more active compounds. acs.org

The introduction of different substituents at the 9-position has also been a fruitful strategy. For example, while bulky substituents at this position in tacrine-huperzine A hybrids can decrease activity, some, like 9-isopropyl and 9-phenyl, maintain activity levels similar to tacrine. acs.org

Furthermore, the nature of the linker at the 4-position of the acridone (B373769) ring has been shown to have a substantial effect on the kinetic stability of the DNA-drug complex in anticancer applications. nih.gov Replacing a sulfonamide with a -CONH group can reverse the destabilizing effect on the complex. nih.gov

Optimization of Performance-Related Properties (e.g., solubility, permeability, stability influencing research outcomes)

In the development of antimalarial agents based on the 1,2,3,4-tetrahydroacridin-9(10H)-one scaffold, systematic testing for solubility and permeability was conducted alongside antimalarial activity assays. acs.orgresearchgate.net This integrated approach allowed for the identification of potent compounds that also possessed good physicochemical properties. acs.orgresearchgate.net Furthermore, microsomal stability testing helped to identify and address potential metabolic liabilities of the tetrahydroacridine scaffold. acs.orgresearchgate.net

The introduction of specific functional groups can be used to modulate these properties. For example, the carboxylic acid moiety in some derivatives can be used for functionalization in polymer synthesis, potentially influencing solubility and other material properties.

Rational Design Principles for New this compound-Based Research Candidates

The culmination of extensive SAR and SPR studies is the establishment of rational design principles that guide the synthesis of new and improved this compound-based research candidates. These principles are based on the knowledge gained from systematic structural modifications and their impact on biological activity and physicochemical properties.

For example, the design of novel α-glucosidase inhibitors has been guided by the hybridization of moieties known to be potent inhibitors. researchgate.net This approach involves combining the 1-phenyl-β-carboline-3-amide structure with a carboxamide-1,2,3-triazole-N-phenylacetamide moiety to create a new scaffold with enhanced inhibitory potential. researchgate.net

In the realm of corrosion inhibitors, the understanding that electron-donating groups on the phenyl ring enhance performance has led to the rational selection of substituents like methyl groups to improve inhibition efficiency. nih.gov

Furthermore, the development of multi-target agents for complex diseases like Alzheimer's often involves the combination of different pharmacophores. For instance, tacrine has been used as a template to develop novel agents that also target amyloid aggregation, a key pathological feature of the disease. researchgate.net

The table below summarizes the impact of various substituents on the properties of this compound derivatives, based on the findings discussed.

Compound/Derivative Class Substituent/Modification Position Effect on Property/Activity Research Area Reference
This compoundBenzenesulfonamide group9-positionModerate antiproliferative activityAnticancer researchgate.net
This compoundCyclopropyl formamide moiety9-positionHigh inhibitory ratesAnticancer researchgate.net
2-Methyl-9-phenyl-1,2,3,4-tetrahydroacridine (MPTA)Methyl group2-positionSuperior corrosion inhibitionMaterial Science nih.gov
Ethyl-9-phenyl-1,2,3,4-tetrahydroacridine-2-carboxylate (EPTA)Ethyl carboxylate group2-positionLower corrosion inhibition than MPTAMaterial Science nih.gov
9-(4-chlorophenyl)-1,2,3,4-tetrahydroacridine derivatives (CMT, ECT)4-chlorophenyl group9-positionEnhanced corrosion inhibitionMaterial Science nih.gov
9-Amino-1,2,3,4-tetrahydroacridineElectron-attracting substituents6 and 7-positionsFavorable for AChE inhibitionAlzheimer's Disease researchgate.netnih.gov
Phenyl-substituted derivativesSubstituent at para-positionPhenyl ringBetter CDK2/9 inhibitory activity than meta-positionAnticancer researchgate.net
Acridine derivativesSubstituent at 5-positionAcridine ringProfound effect on antileukemic activityAnticancer nih.gov
Tacrine-Huperzine A hybridsMethyl or fluorine atoms1 or 3-positionsIncreased AChE inhibitory activityAlzheimer's Disease acs.org
Acridone derivatives-CONH group vs. Sulfonamide4-position linkerStabilizes DNA-drug complexAnticancer nih.gov

Advanced Research Applications and Future Directions for 9 Phenyl 1,2,3,4 Tetrahydroacridine

Development of Chemical Probes and Biosensors

The intrinsic properties of the 9-Phenyl-1,2,3,4-tetrahydroacridine framework make it an attractive candidate for the design of chemical probes and biosensors. These tools are crucial for understanding complex biological processes and for the detection of various analytes.

Fluorescent Probes for Selective Ion Detection and Bioimaging

The acridine (B1665455) core of this compound provides a platform for creating fluorescent probes. Acridine derivatives are known for their intriguing optical properties and have been utilized as dyes and fluorescent compounds. researchgate.net The development of fluorescent probes allows for the sensitive and selective detection of ions, which is vital for understanding their roles in biological systems. bohrium.com

Recent research has focused on developing acridine-based chemosensors for the selective detection of metal ions like Fe³⁺ and Ni²⁺. researchgate.net These sensors often exhibit a fluorescence response upon binding to the target ion. For instance, some acridine-based probes show a notable fluorescence enhancement with high sensitivity towards ions such as Zn²⁺, Al³⁺, and Bi³⁺. researchgate.net The design of these probes often involves incorporating specific binding groups that can selectively interact with the target ion, leading to a change in the fluorescence properties of the acridine fluorophore. The development of such probes is significant as abnormal concentrations of metal ions are linked to various diseases. nih.gov

Furthermore, the field is moving towards near-infrared fluorescent probes to overcome limitations of traditional probes, such as autofluorescence and light scattering in biological tissues. nih.govpreprints.org These advanced probes can be used for bioimaging applications, enabling the visualization and monitoring of ions and other biomolecules within living cells. researchgate.netresearchgate.net

Design of Molecular Tools for Modulating Specific Biological Targets

The this compound scaffold has been instrumental in the design of molecular tools aimed at modulating specific biological targets. A prominent example is its use in the development of cholinesterase inhibitors. Tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), a well-known derivative, was the first drug approved for treating the cognitive symptoms of Alzheimer's disease. frontiersin.orgbeilstein-journals.org This has spurred further research into developing new multifunctional molecules based on the acridine template for potential therapeutic applications in neurodegenerative diseases. frontiersin.org

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.org For example, 9-substituted 1,2,3,4-tetrahydroacridine (B1593851) derivatives bearing amino groups at the 9-position have been widely studied as acetylcholinesterase inhibitors. ekb.eg The goal is often to create compounds with high inhibitory activity and selectivity for specific enzymes, which can lead to more effective therapeutic agents with fewer side effects. The structural versatility of the tetrahydroacridine core allows for modifications to fine-tune the biological activity of these molecular tools. rsc.org

Contributions to Materials Science and Engineering

The unique electronic and photophysical properties of this compound and its derivatives have led to their exploration in the field of materials science, particularly in organic electronics and polymer chemistry.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Acridine derivatives are recognized for their strong electron-donating ability and interesting optoelectronic properties, making them attractive for use in organic light-emitting diodes (OLEDs). researchgate.netnih.gov While much of the focus has been on acridines, their partially hydrogenated analogues, tetrahydroacridines, have also been employed as electron-donating compounds in OLED applications. researchgate.net The development of π-conjugated molecules based on the acridine core is a key area of research for applications in organic devices and solar cells. beilstein-journals.org

Researchers have synthesized various 2,4-disubstituted-9-chloro-5,6,7,8-tetrahydroacridines and investigated their photophysical and electrochemical properties. beilstein-journals.orgnih.gov By introducing different aryl or arylethynyl groups, the π-conjugation of the tetrahydroacridine core can be extended, influencing the absorption and emission properties of the molecules. beilstein-journals.org For example, a methoxy-substituted derivative has shown promising fluorescence properties. beilstein-journals.org These studies, which often include theoretical calculations using density functional theory (DFT), are crucial for understanding the electronic structure and potential of these materials in organic electronics. beilstein-journals.orgnih.gov

Role in Polymer Chemistry and Advanced Material Synthesis

The chemical reactivity of the this compound scaffold allows for its incorporation into polymers and the synthesis of advanced materials. The presence of functional groups enables various chemical transformations, such as oxidation, reduction, alkylation, and acylation. ambeed.com These reactions can be used to create monomers that can then be polymerized to form new materials with specific properties.

For instance, tetrahydroacridine derivatives can be used to synthesize novel polymers with potential applications in various fields. The ability to functionalize the tetrahydroacridine core at different positions provides a route to tailor the properties of the resulting polymers. While direct applications of this compound in mainstream polymer chemistry are still emerging, its derivatives hold promise for the creation of functional polymers for applications in areas like corrosion inhibition and advanced coatings. researchgate.net

Exploring Novel Biological Activities and Therapeutic Hypotheses

Beyond its established role as a cholinesterase inhibitor, researchers are actively exploring other potential biological activities and therapeutic applications for derivatives of this compound.

The acridine scaffold has a long history in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. researchgate.netrsc.org This has led to the investigation of novel 9-substituted tetrahydroacridine derivatives for various therapeutic purposes. For example, some new derivatives have been synthesized and investigated for their potential as antidiabetic agents. ekb.egresearchgate.net

Furthermore, some functionalized tetrahydroacridin-9-yl phenylamines have been shown to protect neuronal cells from glutamate-induced cell death by reducing intracellular levels of free-radical species, suggesting a potential role in neuroprotection. ekb.eg The ability of acridine derivatives to interact with DNA and inhibit enzymes like topoisomerases also continues to be an area of active research for developing new anticancer agents. researchgate.net The diverse biological activities of acridine analogues continue to inspire the synthesis and evaluation of new compounds based on the this compound framework for a variety of therapeutic hypotheses. rsc.org

Anticancer Research: Mechanisms of Action and Target Identification

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through several distinct mechanisms. The core structure of these compounds, the acridine ring system, is known for its ability to intercalate with DNA. ontosight.airesearchgate.net This process involves the flat, aromatic acridine moiety stacking between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.

A primary target identified for these compounds is the enzyme topoisomerase II. acs.org By inhibiting this essential enzyme, which is crucial for managing DNA topology during replication, these acridine derivatives can block the cell cycle and induce apoptosis (programmed cell death). acs.org Studies have shown that some derivatives trigger apoptosis through pathways involving caspase activation and mitochondrial dysfunction.

The anticancer activity of tetrahydroacridine derivatives has been evaluated against a range of human cancer cell lines. Research has documented cytotoxic effects against leukemia, pancreatic cancer, and various solid tumors. acs.org

Table 1: Anticancer Activity of Tetrahydroacridine Derivatives Against Various Cell Lines

Cell Line Cancer Type Reported Activity Reference(s)
A-549 Lung Carcinoma More active than against MCF-7 cells. nih.gov
MCF-7 Breast Cancer Exhibited anti-proliferative activity. nih.gov
HT-29 Colorectal Adenocarcinoma More cytotoxic than control agent etoposide. nih.gov
HepG-2 Liver Hepatoma Showed significant cytotoxic effects. nih.gov
K562 Leukemia Demonstrated potent activity. nih.gov
BXPC-3 Pancreatic Cancer Inhibited cell proliferation and induced apoptosis. acs.org

Antimicrobial Investigations: Structure-Activity Correlations

The tetrahydroacridine scaffold has also been investigated for its antimicrobial properties. ontosight.aiontosight.ai Research indicates that these compounds possess activity against various microorganisms, making them candidates for the development of new antimicrobial drugs. ontosight.aiontosight.ai

The effectiveness of these compounds is closely tied to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical groups attached to the tetrahydroacridine core influence biological activity. ontosight.ai The presence and position of substituents, such as a chlorine atom or a phenyl group, can significantly alter the compound's physical, chemical, and antimicrobial properties. ontosight.ai For instance, the synthesis of new heterocyclic systems incorporating the tetrahydroacridine moiety has been explored to generate novel compounds with potential antimicrobial activity that are then screened in vitro. eurjchem.com Some acridine derivatives have shown the ability to inhibit bacterial cell lines such as Salmonella pullorum and Escherichia coli at concentrations of 400 μg/mL. nih.gov

Table 2: Structure-Activity Insights for Antimicrobial Tetrahydroacridines

Structural Feature Impact on Activity Reference(s)
Core Scaffold The tetrahydroacridine backbone is key to the biological activity. ontosight.aiontosight.ai
Substitution Pattern Specific substitutions (e.g., chlorine at position 7) influence antimicrobial potency. ontosight.ai
Heterocyclic Moieties Incorporation of thiazole, thiadiazole, and triazole rings can yield new antimicrobial agents. eurjchem.com

Neurodegenerative Disease Research: Beyond Cholinesterase Inhibition (e.g., Amyloid Aggregation)

While the parent compound tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first FDA-approved cholinesterase inhibitor for Alzheimer's disease (AD), current research has expanded to investigate other mechanisms relevant to neurodegeneration. frontiersin.orgmdpi.com Acridines are now considered "privileged scaffolds" in the discovery of drugs for neurodegenerative conditions due to their versatility. frontiersin.org

A key focus of modern research is the ability of these compounds to interfere with the self-aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of Alzheimer's disease. frontiersin.org Scientists are designing novel, multifunctional acridine derivatives that can simultaneously target different aspects of the disease, including cholinesterase activity, Aβ aggregation, and oxidative stress. frontiersin.org For example, certain 9-substituted acridine derivatives have been specifically studied for their ability to inhibit the self-aggregation of Aβ₄₂ in laboratory tests. frontiersin.org This multi-target approach is a promising strategy for developing more effective therapeutic agents for complex conditions like AD. frontiersin.orgnih.gov

Antioxidant Activity Research

Oxidative stress is another critical factor in the pathology of neurodegenerative diseases. Consequently, some 9-substituted acridine derivatives have been evaluated for their antioxidant activity. frontiersin.org This research is often integrated into the development of multi-target agents for Alzheimer's disease. frontiersin.org

Studies have demonstrated that certain tacrine-based hybrid molecules possess potent antioxidant capabilities. mdpi.com For example, in the oxygen radical absorbance capacity (ORAC-FL) assay, some hybrids showed peroxyl radical absorbance capacities that were 1.7 to 4 times greater than that of Trolox, a vitamin E analog used as a standard. mdpi.com The antioxidant potential of these compounds is typically assessed using standard laboratory methods such as the ABTS and FRAP assays. frontiersin.org

Potential as Antimalarial Agents

The 1,2,3,4-tetrahydroacridin-9(10H)-one (THA) scaffold has a long history of investigation for antimalarial activity, dating back to the 1940s. acs.orgresearchgate.net This area has seen renewed interest, with research focused on optimizing the scaffold to overcome previous limitations such as poor solubility and parasite resistance. acs.orgresearchgate.net

Systematic research involving the synthesis and testing of numerous THA derivatives has led to the identification of several potent compounds. acs.orgresearchgate.net These agents have shown high efficacy (EC₅₀ < 100 nM) against clinically relevant and multidrug-resistant strains of the malaria parasite, Plasmodium falciparum, such as the W2 and TM90-C2B isolates. acs.orgresearchgate.net Quantitative structure-activity relationship (QSAR) studies have provided insights into the structural requirements for enhanced antimalarial activity. researchgate.net

Table 3: Structure-Activity Relationship (SAR) for Antimalarial Tetrahydroacridine Analogs

Position of Substitution Favorable Substituent/Feature Effect on Activity Reference(s)
R2 Bulky group (e.g., phenyl, isopropyl) with positive charge Enhancement of antimalarial activity researchgate.net
R3 Hydrophobically favored group Enhancement of antimalarial activity researchgate.net
R6 Bulky group Reduction of antimalarial activity researchgate.net

Strategic Directions for Future Research and Development

The future of drug discovery and development for compounds like this compound is increasingly intertwined with computational and data-driven approaches.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery. mdpi.com These technologies offer powerful tools for de novo drug design, which involves the creation of entirely new molecules with desired therapeutic properties. mdpi.com Deep learning, a subset of ML, uses artificial neural networks to analyze vast datasets of chemical structures and their associated biological activities. mdpi.comnih.gov

For a versatile scaffold like tetrahydroacridine, AI can be employed to:

Predict Biological Activity: Train models to predict the efficacy of novel, unsynthesized derivatives against targets like cancer cells, microbes, or amyloid aggregation. nih.gov

Optimize for Multiple Properties: Use algorithms to design compounds that simultaneously possess high potency, low toxicity, and favorable pharmacokinetic profiles (a multi-parameter optimization problem).

Accelerate Discovery: Screen millions of virtual compounds to identify the most promising candidates for laboratory synthesis and testing, significantly reducing the time and cost of research and development. nih.gov

By leveraging AI, researchers can more efficiently explore the vast chemical space around the this compound core, accelerating the design and development of next-generation therapeutic agents. mdpi.comnih.gov

Advancements in High-Throughput Screening of Derivatized Libraries

High-throughput screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for specific biological activities. In the context of this compound and its parent compound, tacrine, HTS has been instrumental in navigating the vast chemical space of their derivatives to identify new therapeutic leads. This approach relies on the creation of extensive "libraries" of structurally related compounds, which are then systematically tested against biological targets using automated, miniaturized assays.

The development of derivatized libraries of this compound and related analogs is a critical first step. Medicinal chemists employ various synthetic strategies to introduce a wide range of chemical functionalities at different positions on the core scaffold. These modifications are designed to explore and optimize the compound's interaction with its biological target, a process known as establishing a structure-activity relationship (SAR). For instance, researchers have successfully used palladium-catalyzed reactions, such as Suzuki-Miyaura and Stille couplings, to systematically introduce diverse aryl groups at the C-6 position of the tacrine core, thereby creating a library of novel analogs. semanticscholar.org Other approaches involve generating hybrids by linking the tetrahydroacridine scaffold to other pharmacologically active moieties, such as chromenes or fluorobenzoic acid, to create multi-target-directed ligands. acs.orgnih.gov

Once a library is synthesized, it is subjected to a battery of HTS assays. These assays are tailored to the specific therapeutic area of interest. For derivatives of the 9-amino-1,2,3,4-tetrahydroacridine (tacrine) family, a primary focus has been on inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential application in Alzheimer's disease. nih.govfrontiersin.org However, screening efforts have expanded significantly to include other targets. Libraries of related compounds have been screened for antimalarial activity, anticancer properties via topoisomerase II inhibition, and as multi-target ligands for Alzheimer's disease that also address β-amyloid aggregation and monoamine oxidase B (MAO-B) activity. acs.orgscirp.orgacs.org

The data generated from these high-throughput screens are extensive. They typically include quantitative measures of activity, such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), for every compound in the library. This wealth of data allows researchers to quickly identify "hits"—compounds that display significant activity in a primary screen. These hits are then subjected to further validation and optimization. The findings from HTS of various tetrahydroacridine libraries have successfully identified numerous potent compounds, some with activity in the nanomolar range, demonstrating the power of this approach to accelerate drug discovery. acs.orgacs.orgacs.org

Table 1: Examples of Screened this compound Derivative Libraries

Derivative Series Library Synthesis Approach Key Modifications Screening Target(s) Reference
Tacrine-Chromene Hybrids Multi-step synthesis linking tacrine and chromene scaffolds via a chloroacetophenone linker. Substitution on the chromene ring (e.g., -NO2, -Cl). AChE, BChE, BACE-1, MAO-B, Aβ Aggregation acs.org
3-Phenyl-9-aminoacridone Derivatives Condensation reactions to form the acridone (B373769) core with various phenyl substitutions. Halogen and other substituents on the acridine and phenyl rings. Topoisomerase II, AChE, BChE scirp.org
1,2,3,4-Tetrahydroacridin-9(10H)-ones Systematic synthesis of several series to build SAR. Modifications around the tetrahydroacridinone core. Plasmodium falciparum (Antimalarial) acs.org
6-Substituted Tacrine Analogues Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Aryl and other groups introduced at the C-6 position. Acetylcholinesterase (AChE) semanticscholar.org
Tetrahydroacridine-Benzoic Acid Hybrids Amide coupling between diamino tetrahydroacridine derivatives and 4-fluorobenzoic acid. Linker length and position of the amino group on the tetrahydroacridine core. AChE, BChE nih.gov
9-Phenyl-tetrahydroacridine Derivatives Friedländer annulation. Methyl or ethyl carboxylate groups on the tetrahydro ring; chloro-substitution on the phenyl ring. Corrosion Inhibition mdpi.com

Table 2: Detailed Research Findings from High-Throughput Screening

Compound Name/Identifier Assay Research Finding (IC50/EC50) Key Observation Reference
Compound 5d (Tacrine-chromene hybrid) hAChE Inhibition 0.25 µM Potent inhibitor of human acetylcholinesterase. acs.org
Compound 5c (Tacrine-chromene hybrid) hBuChE Inhibition 0.08 µM Approximately 10-fold more active than the reference drug rivastigmine. acs.orgacs.org
Compound 5d (Tacrine-chromene hybrid) Aβ Aggregation Inhibition 0.74 µM Significantly more effective at inhibiting amyloid-beta aggregation than curcumin. acs.org
Compound 5d (Tacrine-chromene hybrid) BACE-1 Inhibition 0.44 µM Strong inhibition of BACE-1, another key target in Alzheimer's disease. acs.org
C6-2KW/HCl (Tacrine-4-FBA hybrid) AChE Inhibition ~0.025 µM Showed approximately four-fold higher activity than the parent compound, tacrine. nih.gov
Various 1,2,3,4-Tetrahydroacridin-9(10H)-ones Antimalarial Activity (P. falciparum) < 100 nM Several potent compounds were identified with good physicochemical properties. acs.org
6-Bromo-9-amino-1,2,3,4-tetrahydroacridine AChE Inhibition 0.066 µM A derivative designed based on QSAR models showed high inhibitory potency. researchgate.net
9-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroacridine (CMT) Corrosion Inhibition (Mild Steel in 1 M HCl) 98.0% IE at 200 ppm Demonstrated noteworthy efficacy as a corrosion inhibitor. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-Phenyl-1,2,3,4-tetrahydroacridine and its derivatives?

  • Methodological Answer : The synthesis of phenyl-substituted tetrahydroacridines can be adapted from protocols used for tacrine derivatives. For example:

  • Intermediate Preparation : Use 9-chloro-1,2,3,4-tetrahydroacridine as a precursor, reacting it with phenyl-containing nucleophiles (e.g., phenylboronic acid) under Suzuki-Miyaura coupling conditions. Pd(PPh₃)₄ catalyst and K₂CO₃ in refluxing ethanol or toluene are typical conditions .
  • Optimization : Refluxing in 1-pentanol for extended periods (e.g., 40 hours) improves yield for sterically hindered reactions .
    • Characterization : Confirm purity via HRMS and NMR, with attention to substituent regiochemistry .

Q. Which analytical techniques are critical for characterizing 9-Phenyl-THA derivatives?

  • Methodological Answer :

  • Structural Confirmation : Use HRMS (ESI) for molecular weight validation and ¹H/¹³C NMR to resolve phenyl substitution patterns .
  • Thermal Analysis : DSC or TGA can assess stability, particularly for derivatives intended for polymerizable applications (e.g., allyl-substituted analogs) .

Q. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition by 9-Phenyl-THA?

  • Methodological Answer :

  • Ellman Assay : Measure AChE activity using acetylthiocholine iodide as a substrate and DTNB as a chromogen. IC₅₀ values are calculated using nonlinear regression .
  • Enzyme Kinetics : Apply Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) by varying substrate concentrations .

Advanced Research Questions

Q. How do structural modifications at the 9-position influence AChE inhibition potency and selectivity?

  • Methodological Answer :

  • SAR Studies : Replace the phenyl group with morpholine, furfuryl, or trifluoromethoxy substituents. Compare IC₅₀ values against AChE and butyrylcholinesterase (BuChE) to assess selectivity .
  • Docking Simulations : Use X-ray structures of AChE (PDB: 1ACJ) to model interactions between 9-Phenyl-THA and the catalytic anionic site (CAS) or peripheral anionic site (PAS) .

Q. What strategies mitigate off-target effects (e.g., potassium channel blockade) in 9-Phenyl-THA derivatives?

  • Methodological Answer :

  • Selectivity Profiling : Test derivatives against cardiac potassium channels (e.g., hERG) using patch-clamp electrophysiology to identify structural motifs causing off-target activity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., hydroxyls) to reduce log P, minimizing non-specific membrane interactions .

Q. How can physicochemical optimization (log P, pKa) improve blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • log P Adjustment : Introduce polar substituents (e.g., -OH, -NH₂) to lower log P from ~3.5 (typical for tacrine) to <2.5, enhancing BBB permeability .
  • pKa Modulation : Use computational tools (e.g., MarvinSketch) to predict ionization states. Target a pKa of ~7.4 to maximize unionized fraction for passive diffusion .

Q. How do researchers reconcile contradictory data on 9-amino-THA’s neuropharmacological effects (e.g., AChE inhibition vs. potassium channel blockade)?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct in vitro assays at multiple concentrations (e.g., 1 nM–100 µM) to separate primary (AChE inhibition) and secondary effects (ion channel modulation) .
  • In Vivo Validation : Use Alzheimer’s disease (AD) rodent models to compare cognitive improvement (Morris water maze) with adverse effect thresholds (ECG for cardiac toxicity) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes for 9-Phenyl-THA, and how can they be addressed?

  • Key Challenges : Low yields in dimerization reactions (e.g., alkylene-linked analogs) .
  • Solutions :

  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Explore green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. How can multi-target derivatives (e.g., AChE inhibition + amyloid-β aggregation prevention) be rationally designed?

  • Methodological Answer :

  • Hybrid Design : Conjugate 9-Phenyl-THA with radical scavengers (e.g., melatonin) via click chemistry. Validate dual activity via Thioflavin T assays (amyloid-β) and Ellman assays (AChE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.